2-Amino-2,3-dimethylbutanoic acid

Enzyme Inhibition Metabolic Engineering Antibiotic Biosynthesis

2-Amino-2,3-dimethylbutanoic acid (CAS 4378-19-2), also known as α-methyl-DL-valine, is a non-proteinogenic amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. Structurally, it is a valine derivative featuring an additional methyl group at the α-carbon, creating a quaternary stereocenter.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 4378-19-2
Cat. No. B7804390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,3-dimethylbutanoic acid
CAS4378-19-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
InChIKeyGPYTYOMSQHBYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,3-dimethylbutanoic Acid (CAS 4378-19-2): A Non-Proteinogenic α-Methylvaline for Chiral Research and Synthesis


2-Amino-2,3-dimethylbutanoic acid (CAS 4378-19-2), also known as α-methyl-DL-valine, is a non-proteinogenic amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1]. Structurally, it is a valine derivative featuring an additional methyl group at the α-carbon, creating a quaternary stereocenter . This substitution confers distinct steric and conformational properties, making it a valuable chiral building block and a subject of interest in fields ranging from prebiotic chemistry to peptidomimetic drug design .

Why 2-Amino-2,3-dimethylbutanoic Acid (4378-19-2) Cannot Be Interchanged with Valine or Other Amino Acid Analogs


Substituting 2-amino-2,3-dimethylbutanoic acid with a close analog like valine, isovaline, or other α-methyl amino acids is not straightforward due to its unique quaternary α-carbon stereocenter. This structural feature drastically alters its behavior in biological and chemical systems. For instance, the compound exhibits distinct interactions with enzymes compared to valine, acts as an inhibitor of metabolic pathways where valine is a substrate [1], and possesses a different conformational preference that can induce opposite helical screw senses in peptides [2]. These quantifiable differences, outlined in the evidence guide below, underscore that its functional and stereochemical properties are not interchangeable with simpler or structurally related compounds.

Quantitative Evidence for 2-Amino-2,3-dimethylbutanoic Acid (4378-19-2): A Comparative Analysis


Enzymatic Inhibition vs. L-Valine: Reversal of Penicillin Synthesis Suppression

2-Amino-2,3-dimethylbutanoic acid (as α-methyl-dl-valine) acts as a specific inhibitor of penicillin biosynthesis, a pathway that utilizes its structural analog, l-valine. The inhibition is competitive and reversible, demonstrating that the α-methyl substitution fundamentally changes the compound's interaction with the biosynthetic machinery from a substrate to an inhibitor [1].

Enzyme Inhibition Metabolic Engineering Antibiotic Biosynthesis

Meteoritic Enantiomeric Excess vs. α-Hydrogen Analogs: Evidence for Prebiotic Homochirality

Analysis of extracts from the Murchison and Murray meteorites revealed small L-enantiomeric excesses (L-excesses) for 2-amino-2,3-dimethylbutanoic acid. This is in stark contrast to its structural analogs lacking the α-methyl group, such as 2-aminobutanoic acid and 2-aminopentanoic acid, which were found to be racemic (no enantiomeric excess) [1]. This finding positions the compound as a key piece of evidence in the study of the extraterrestrial origins of biological homochirality.

Astrochemistry Prebiotic Chemistry Chirality Origin of Life

Peptide Conformational Induction vs. L-Valine: Opposite Helical Screw Sense

When placed at the N-terminus of an oligomer of the achiral amino acid Aib, L-α-methylvaline (the L-enantiomer of 2-amino-2,3-dimethylbutanoic acid) induces a specific helical conformation. Crystallographic and NMR studies demonstrate that L-α-methylvaline induces a right-handed type III β-turn. This is directly contrasted with its tertiary analog, L-valine, which induces a left-handed type II β-turn under identical conditions [1]. The quaternary α-carbon of L-α-methylvaline is the structural determinant for this inversion of helical screw sense.

Peptidomimetics Foldamer Chemistry Conformational Analysis NMR Spectroscopy

Enzymatic Resolution Efficiency vs. Other α-Methyl Amino Acid Amides: Unique Selectivity of Aminoacyl Amidase

The enzymatic resolution of DL-2-amino-2,3-dimethylbutyramide (the amide derivative of the target compound) is uniquely achieved using an aminoacyl amidase preparation from Mycobacterium neoaurum [1]. This is significant because standard aminopeptidases, such as those from Pseudomonas putida, fail to separate this specific substrate, and the introduction of an α-methyl group in other substrates has been shown to reduce enzymatic hydrolysis rates by a factor of 10⁵ [1]. This highlights the high substrate specificity required and the unique, high-value process for obtaining enantiopure material.

Biocatalysis Enzymatic Resolution Chiral Separation Process Chemistry

Stabilization of 3₁₀-Helical Structures in Peptides: A Property of α-Methylvaline

Short, linear peptides based on Cα-methylvaline, also known as (αMe)Val, have a strong propensity to adopt stable 3₁₀-helical conformations in solution. Spectroscopic and molecular mechanics studies show that even short sequences (e.g., n=3) attain a stable 3₁₀-helical structure, while longer sequences may adopt mixed 3₁₀-/α-helical conformations [1]. This is a class-level property of α,α-dialkylated amino acids, which exhibit greater conformational restriction than their proteinogenic counterparts.

Peptide Chemistry Conformational Analysis Molecular Mechanics Spectroscopy

Key Research and Industrial Applications for 2-Amino-2,3-dimethylbutanoic Acid (CAS 4378-19-2)


Peptidomimetic Design for Conformational Control

Researchers designing peptidomimetics can leverage the unique conformational preferences of 2-amino-2,3-dimethylbutanoic acid. As established by direct comparative studies [4], its L-enantiomer induces a right-handed type III β-turn, opposite to the left-handed turn induced by L-valine. This allows for the rational design of foldamers with a defined helical screw sense, a critical parameter for optimizing molecular recognition and biological activity.

Astrochemistry and Origins of Life Research

Analytical chemists studying prebiotic chemistry and the origins of homochirality will find this compound essential. Evidence from meteoritic analysis [4] shows that 2-amino-2,3-dimethylbutanoic acid exhibits a small L-enantiomeric excess, whereas its non-α-methylated analogs are racemic. This makes it a specific and non-substitutable target for understanding how chiral bias may have been delivered to the early Earth.

Biocatalytic Process Development for Unnatural Amino Acids

Process chemists seeking to produce enantiopure α,α-disubstituted amino acids should note the specific challenges associated with this compound. As demonstrated in patent literature [4], standard enzymatic resolution methods fail for its amide derivative. The development of a successful process requires a specialized aminoacyl amidase, highlighting the value of sourcing the correct biocatalyst or pre-resolved enantiomers for efficient large-scale production.

Investigation of Valine-Dependent Metabolic Pathways

In the study of microbial metabolism and antibiotic biosynthesis, this compound serves as a specific mechanistic probe rather than a substrate. Quantitative evidence [4] shows that α-methyl-dl-valine inhibits penicillin synthesis in P. chrysogenum, and this inhibition is specifically reversed by the natural substrate, l-valine. This makes it an ideal tool for dissecting the role of valine in complex biosynthetic pathways.

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